(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol
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Overview
Description
(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol: is a chemical compound with a unique structure that includes an ethylimino group, a methyl group, and a nitro group attached to a pyridin-1(2H)-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol typically involves the reaction of 5-methyl-4-nitropyridin-1(2H)-ol with an ethylamine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
- (5E)-1-(ethoxycarbonyl)-5-{2-[(2E)-3-ethyl-1,1-dimethyl-6,8-disulfo-1H,2H,3H-naphtho[2,1-b]pyrrol-2-ylidene]ethylidene}-3-[(1E,3Z)-3-(ethylimino)-4-methyl-4-(2-methyl-5,7-disulfonaphthalen-1-yl)pent-1-en-1-yl]cyclohex-3-ene-1-carboxylic acid
Uniqueness
(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
220899-66-1 |
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Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-ethyl-1-hydroxy-5-methyl-4-nitropyridin-2-imine |
InChI |
InChI=1S/C8H11N3O3/c1-3-9-8-4-7(11(13)14)6(2)5-10(8)12/h4-5,12H,3H2,1-2H3 |
InChI Key |
KEBOIBPXALZFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=C(C(=CN1O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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